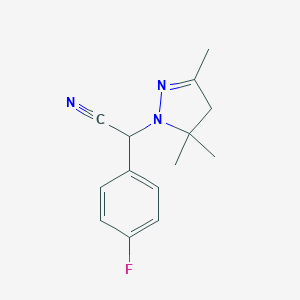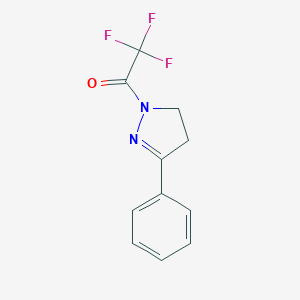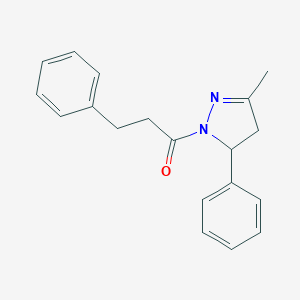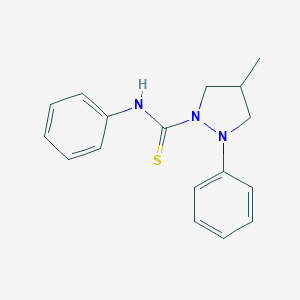
4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide, also known as MDPCT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science.
作用機序
The exact mechanism of action of 4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide has been shown to possess a range of biochemical and physiological effects. In animal studies, 4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function and reduce anxiety and depression-like behaviors.
実験室実験の利点と制限
One of the main advantages of using 4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide in lab experiments is its versatility. It can be used in a wide range of experiments, including those related to inflammation, oxidative stress, and cognitive function. However, one of the limitations of using 4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide is its potential toxicity, which could limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide. One potential direction is the development of new drugs for the treatment of inflammatory diseases and other conditions associated with oxidative stress. Another potential direction is the development of new insecticides and herbicides for use in agriculture. Additionally, further research is needed to fully understand the mechanism of action of 4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide and its potential side effects.
合成法
4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide can be synthesized using a variety of methods, including the reaction of 4-methylpyrazole with thiosemicarbazide in the presence of acetic acid. Another method involves the reaction of 4-methylpyrazole with phenylhydrazine and carbon disulfide in the presence of sodium hydroxide. The resulting product is then treated with hydrochloric acid to yield 4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide.
科学的研究の応用
4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide has been extensively studied for its potential applications in various fields of scientific research. In medicine, 4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide has been shown to possess anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. It has also been shown to possess antioxidant properties, which could be useful in the treatment of various diseases associated with oxidative stress.
In agriculture, 4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide has been shown to possess insecticidal properties, making it a potential candidate for the development of new insecticides. It has also been shown to possess herbicidal properties, which could be useful in the development of new herbicides.
In environmental science, 4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide has been shown to possess antimicrobial properties, making it a potential candidate for the development of new antimicrobial agents for the treatment of various infections.
特性
製品名 |
4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide |
|---|---|
分子式 |
C17H19N3S |
分子量 |
297.4 g/mol |
IUPAC名 |
4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide |
InChI |
InChI=1S/C17H19N3S/c1-14-12-19(16-10-6-3-7-11-16)20(13-14)17(21)18-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,18,21) |
InChIキー |
RMMJZJDYJLDOHX-UHFFFAOYSA-N |
SMILES |
CC1CN(N(C1)C(=S)NC2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CC1CN(N(C1)C(=S)NC2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B257720.png)
![2-ethoxyethyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B257730.png)
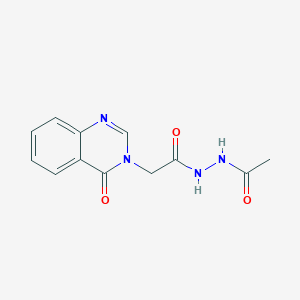
acetonitrile](/img/structure/B257741.png)
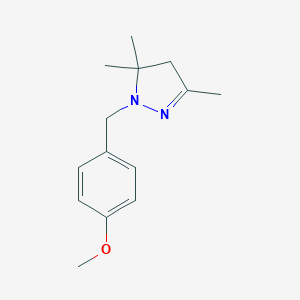
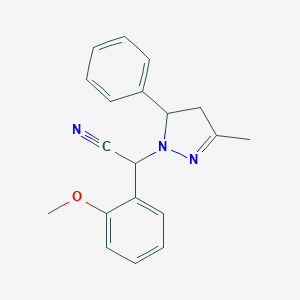
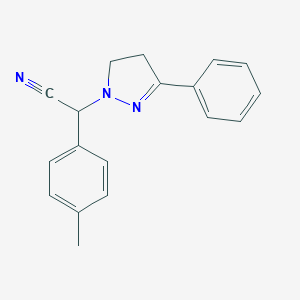
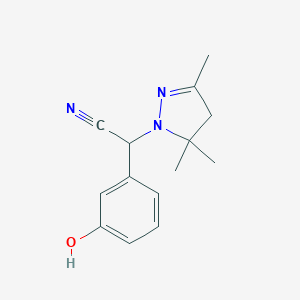
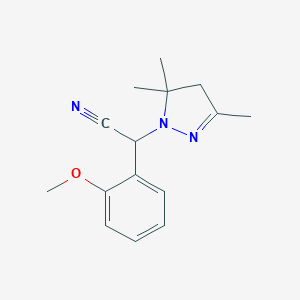
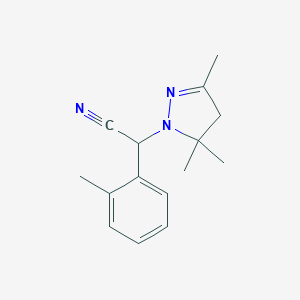
acetonitrile](/img/structure/B257751.png)
